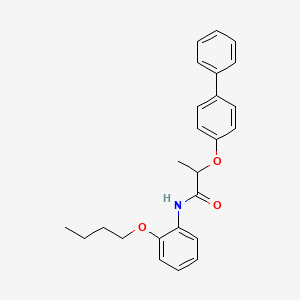![molecular formula C21H20N4O3 B4168637 N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4168637.png)
N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide
説明
N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPN is a small molecule that belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities.
作用機序
The mechanism of action of N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the inhibition of inflammation. N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.
実験室実験の利点と制限
N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide has several advantages for use in lab experiments, including its high purity and yield, its low toxicity, and its ability to exhibit potent biological activity at low concentrations. However, N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide also has some limitations, including its poor solubility in aqueous solutions and its limited stability under certain conditions.
将来の方向性
There are several future directions for the study of N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action. Additionally, the use of N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations. Further studies are needed to fully understand the potential of N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide as a therapeutic agent.
In conclusion, N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide has been shown to exhibit a range of biological activities, including its use as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. Further research is needed to fully understand the potential of N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide as a therapeutic agent.
科学的研究の応用
N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide has been shown to exhibit potent cytotoxic effects against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide has been demonstrated to provide neuroprotection by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-nitro-4-(1-phenylethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-7-6-10-20(22-14)24-21(26)17-11-12-18(19(13-17)25(27)28)23-15(2)16-8-4-3-5-9-16/h3-13,15,23H,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKYGAITZDCJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)NC(C)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-({[(4-allyl-5-{1-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4168556.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]benzenesulfonamide](/img/structure/B4168559.png)
![methyl 2-amino-3-cyano-1'-(2-ethoxy-2-oxoethyl)-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4168593.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4168595.png)
![N-(4-methoxyphenyl)-N'-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}ethanediamide](/img/structure/B4168605.png)
![1-(3-nitrophenyl)-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}ethanone](/img/structure/B4168612.png)
![2-bromo-N-[1-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4168620.png)

![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4168626.png)
![6-(4-methoxyphenyl)-2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4168629.png)
![N-(4-methoxyphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4168644.png)
![methyl 2-chloro-5-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4168655.png)
![N-(2-ethylphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4168656.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4168659.png)